molecular formula C5H5Cl2N3 B077011 2,4-Dichloro-6-methylpyrimidin-5-amine CAS No. 13162-27-1

2,4-Dichloro-6-methylpyrimidin-5-amine

Cat. No. B077011
CAS RN: 13162-27-1
M. Wt: 178.02 g/mol
InChI Key: FDMMHWIFYCXEOF-UHFFFAOYSA-N
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Patent
US08288371B2

Procedure details

2,4-Dichloro-6-methylpyrimidin-5-amine (1.0 g, 5.62 mmol) was dissolved in anhydrous EtOH (3.5 mL) and H2O (7.0 mL). MgO (1.40 g, 34.74 mmol) and 10% Pd/C (35 mg) were added to the reaction mixture which was hydrogenated at 1 atm, at room temperature, overnight. The reaction mixture was filtered and concentrated. The residue was purified by silica gel column chromatography (MeOH/CH2Cl2 gradient, 0-15% MeOH) to afford 2-chloro-4-methylpyrimidin-5-amine as light pink solid (0.16 g, 20%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
MgO
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mg
Type
catalyst
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([NH2:9])=[C:4]([CH3:10])[N:3]=1>CCO.O.[Pd]>[Cl:1][C:2]1[N:3]=[C:4]([CH3:10])[C:5]([NH2:9])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)N)C
Name
Quantity
3.5 mL
Type
solvent
Smiles
CCO
Step Two
Name
MgO
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
35 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (MeOH/CH2Cl2 gradient, 0-15% MeOH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.